An In-Depth Technical Guide to 6-Bromo-2,3-dimethyl-4-nitroaniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 6-Bromo-2,3-dimethyl-4-nitroaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,3-dimethyl-4-nitroaniline is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a brominated phenyl ring functionalized with nitro, amino, and methyl groups, makes it a compound of significant interest in the fields of medicinal chemistry and materials science. The interplay of these functional groups governs its reactivity and provides multiple sites for chemical modification, enabling the construction of complex molecular frameworks. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 6-Bromo-2,3-dimethyl-4-nitroaniline, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties and Structure
The structural attributes of 6-Bromo-2,3-dimethyl-4-nitroaniline, including the presence of both an electron-donating amino group and an electron-withdrawing nitro group, create a "push-pull" electronic system. This characteristic is often associated with interesting photophysical properties, including nonlinear optical (NLO) activity.[1]
Table 1: Physicochemical Properties of 6-Bromo-2,3-dimethyl-4-nitroaniline
| Property | Value | Source |
| CAS Number | 860570-23-6 | [1] |
| Molecular Formula | C₈H₉BrN₂O₂ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Boiling Point (Predicted) | 376.7±37.0 °C | [2] |
| Density (Predicted) | 1.609±0.06 g/cm³ | [2] |
It is important to distinguish 6-Bromo-2,3-dimethyl-4-nitroaniline (CAS 860570-23-6) from its isomer, 4-Bromo-2,3-dimethyl-6-nitroaniline (CAS 108485-13-8), which has a reported melting point of 152-153 °C.[3] Due to the lack of extensive experimental data in publicly available literature, some properties of the title compound are based on computational predictions.
Structural Elucidation
Diagram 1: Chemical Structure of 6-Bromo-2,3-dimethyl-4-nitroaniline
Caption: 2D structure of 6-Bromo-2,3-dimethyl-4-nitroaniline.
Synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline
The synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline is a multi-step process that typically begins with 2,3-dimethylaniline. The synthetic strategy involves protection of the highly activating amino group, followed by nitration and subsequent bromination.
Diagram 2: Synthetic Pathway of 6-Bromo-2,3-dimethyl-4-nitroaniline
Caption: General synthetic workflow for 6-Bromo-2,3-dimethyl-4-nitroaniline.
Experimental Protocol (Adapted from similar syntheses)
The following is a representative, detailed protocol for the synthesis of a related compound, 4-bromo-2-nitroaniline, which can be adapted for the synthesis of 6-Bromo-2,3-dimethyl-4-nitroaniline.[4]
Step 1: Acetylation of 2,3-Dimethylaniline
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In a suitable flask, dissolve 2,3-dimethylaniline in water and concentrated hydrochloric acid.
-
Prepare a solution of sodium acetate trihydrate in water.
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Add acetic anhydride to the aniline solution with mixing, followed immediately by the sodium acetate solution.
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Cool the flask in an ice bath and stir to facilitate crystallization of N-(2,3-dimethylphenyl)acetamide.
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Collect the solid product by vacuum filtration and wash with ice water.
Step 2: Nitration of N-(2,3-dimethylphenyl)acetamide
-
Dissolve the N-(2,3-dimethylphenyl)acetamide from the previous step in concentrated sulfuric acid, with gentle heating if necessary.
-
Cool the solution in an ice bath and add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining a low temperature.
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After the addition is complete, continue stirring in the ice bath for approximately 15 minutes.
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Pour the reaction mixture into ice water with stirring to precipitate N-(2,3-dimethyl-4-nitrophenyl)acetamide.
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Collect the product by filtration.
Step 3: Hydrolysis of N-(2,3-dimethyl-4-nitrophenyl)acetamide
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Place the moist N-(2,3-dimethyl-4-nitrophenyl)acetamide in a reaction vessel with water and concentrated hydrochloric acid.
-
Gently reflux the mixture for approximately 10 minutes to hydrolyze the acetamide.
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Pour the reaction mixture into a mixture of ice water and concentrated ammonium hydroxide to neutralize the acid and precipitate 2,3-dimethyl-4-nitroaniline. Ensure the final mixture is basic.
-
Collect the solid product by filtration.
Step 4: Bromination of 2,3-Dimethyl-4-nitroaniline
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Dissolve 2,3-dimethyl-4-nitroaniline in a suitable solvent such as glacial acetic acid.
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Add a brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into water to precipitate the crude product.
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Collect the solid by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-Bromo-2,3-dimethyl-4-nitroaniline.
Applications in Drug Discovery and Development
Substituted anilines are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. The functional group arrangement in 6-Bromo-2,3-dimethyl-4-nitroaniline makes it a valuable intermediate for the synthesis of biologically active molecules, particularly in the area of kinase inhibitors.
Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases such as cancer.[5] Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, and heterocyclic scaffolds are often employed for this purpose.[6]
The amino group of 6-Bromo-2,3-dimethyl-4-nitroaniline can serve as a key attachment point for building more complex heterocyclic systems, such as pyrimidines, which are known to be effective kinase inhibitor pharmacophores.[7] The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of additional diversity and the fine-tuning of pharmacological properties.
For instance, bromo-substituted anilines have been utilized in the synthesis of pyrrolo[2,3-d]pyrimidine-based receptor tyrosine kinase (RTK) inhibitors.[5] These inhibitors can target kinases involved in angiogenesis, a critical process for tumor growth. The synthesis of such compounds often involves the displacement of a chloro group on the pyrimidine ring with a substituted aniline, followed by further modifications.
Safety and Handling
As with all chemical reagents, 6-Bromo-2,3-dimethyl-4-nitroaniline should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Bromo-2,3-dimethyl-4-nitroaniline is a valuable and versatile chemical intermediate with significant potential for application in both materials science and drug discovery. Its synthesis, while requiring a multi-step approach, utilizes common and well-understood organic reactions. The strategic placement of its functional groups provides a platform for the generation of diverse and complex molecular architectures, making it a compound of interest for researchers and scientists engaged in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Further exploration of the reactivity and applications of this compound is likely to yield new and valuable chemical entities.
References
-
ChemWhat. 4-BROMO-2,3-DIMETHYL-6-NITROANILINE CAS#: 108485-13-8. Available from: [Link]
-
PubChem. 4-Bromo-2-methyl-6-nitroaniline. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
Study.com. Starting with 3-nitroaniline, show how to prepare 3-Bromoaniline. Available from: [Link]
-
ProQuest. 4-bromo-2-nitroaniline: A multistep synthesis. Available from: [Link]
-
National Institutes of Health. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Available from: [Link]
-
Stenutz. 4-bromo-2,3-dimethyl-6-nitroaniline. Available from: [Link]
-
Chemistry LibreTexts. 16.6: Multistep Synthesis. Available from: [Link]
- Google Patents. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
-
ChemWhat. 4-AMino-5-broMo-2,3-diMethyl-1-nitrobenzene[6-BroMo-2,3-diMethyl-4-nitroaniline] CAS#: 860570-23-6. Available from: [Link]
-
SpectraBase. 4-Bromo-2-nitroaniline. Available from: [Link]
-
PubChem. 4-Bromo-2-nitroaniline. Available from: [Link]
-
PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. Available from: [Link]
-
RSC Publishing. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Available from: [Link]
-
Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Available from: [Link]
-
PubChemLite. 4-bromo-2,3-dimethyl-6-nitroaniline (C8H9BrN2O2). Available from: [Link]
-
NIST. 4'-Bromo-2'-nitroacetanilide. Available from: [Link]
-
NIST. 4-Bromo-2-methyl-6-nitroaniline. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Available from: [Link]
-
Taylor & Francis Online. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available from: [Link]
-
PubChem. 7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide. Available from: [Link]
-
MDPI. Compounds from Natural Sources as Protein Kinase Inhibitors. Available from: [Link]
-
AIST. Spectral Database for Organic Compounds,SDBS. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-AMino-5-broMo-2,3-diMethyl-1-nitrobenzene[6-BroMo-2,3-diMethyl-4-nitroaniline] CAS#: 860570-23-6 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]
- 5. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
